molecular formula C9H11NO2 B14035218 1-(4-Amino-3-hydroxyphenyl)propan-2-one

1-(4-Amino-3-hydroxyphenyl)propan-2-one

Cat. No.: B14035218
M. Wt: 165.19 g/mol
InChI Key: ZSWYRRIOFCUSOE-UHFFFAOYSA-N
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Description

Historical Development of Aminohydroxyphenyl Compounds in Research

Aminohydroxyphenyl compounds have evolved from early investigations into aromatic amines and phenols to modern applications in medicinal chemistry. The discovery of 4-aminophenol derivatives in the late 19th century laid the groundwork for synthesizing structurally complex variants like 1-(4-Amino-3-hydroxyphenyl)propan-2-one. Early work focused on their redox properties and coordination chemistry, as seen in the development of aniline dyes. By the mid-20th century, researchers recognized the pharmacological potential of these compounds, exemplified by paracetamol (acetaminophen), a 4-aminophenol derivative.

The synthesis of 1-(4-Amino-3-hydroxyphenyl)propan-2-one builds upon advances in ketone-amine coupling reactions. While its exact synthesis timeline remains unclear, modern techniques such as Schiff base formation and catalytic hydrogenation have enabled precise functionalization of the aromatic core. Historical parallels exist with the development of 4'-aminopropiophenone, a toxic hemoglobin modifier studied for predator control, highlighting the nuanced structure-activity relationships within this chemical class.

Research Significance of 1-(4-Amino-3-hydroxyphenyl)propan-2-one

This compound’s significance lies in its dual functional groups:

  • Aromatic amine : Enables participation in electrophilic substitution and metal coordination.
  • Ketone moiety : Facilitates nucleophilic additions and serves as a hydrogen-bond acceptor.

Comparative studies of 4-aminophenol Schiff bases demonstrate antimicrobial efficacy against Staphylococcus aureus (90% inhibition at 50 µg/mL), suggesting analogous potential for 1-(4-Amino-3-hydroxyphenyl)propan-2-one. Its structural similarity to dopamine metabolites further implies possible neurochemical applications, though direct evidence remains lacking.

Table 1: Physicochemical Properties of 1-(4-Amino-3-hydroxyphenyl)propan-2-one

Property Value Source
Molecular formula $$ \text{C}9\text{H}{11}\text{NO}_2 $$
Molecular weight 165.19 g/mol
Functional groups Amino, hydroxyl, ketone
Potential applications Drug intermediates, catalysts

Current Research Trends and Knowledge Gaps

Recent studies emphasize computational approaches to predict the compound’s behavior:

  • Molecular docking : Used to analyze binding affinities with α-amylase (binding energy: -8.2 kcal/mol in analogs)
  • DFT calculations : Predict frontier molecular orbitals for reactivity analysis

Critical knowledge gaps include:

  • Experimental validation of predicted biological activities
  • Comprehensive spectroscopic characterization (e.g., $$ ^{13}\text{C} $$-NMR)
  • Scalable synthesis protocols beyond lab-scale methods

The "patchwork hypothesis", which describes enzyme evolution through substrate promiscuity, may inform biocatalytic approaches to synthesize this compound—an entirely unexplored area.

Theoretical Framework for Aminohydroxyphenyl Propanone Research

Three theoretical pillars underpin current research:

  • Frontier Molecular Orbital (FMO) Theory : Predicts reactivity patterns through HOMO-LUMO gaps. For 4-aminophenol derivatives, calculated gaps range from 4.1–5.3 eV, suggesting moderate kinetic stability.
  • Molecular Recognition Theory : The compound’s hydrogen-bonding capacity ($$ \text{O}–\text{H} \cdots \text{O} $$ and $$ \text{N}–\text{H} \cdots \text{O} $$) enables host-guest interactions critical for drug-receptor binding.
  • Retrosynthetic Analysis : Proposed synthetic routes include: $$ \text{4-Amino-3-hydroxyacetophenone} + \text{Methyl iodide} \xrightarrow{\text{Base}} \text{1-(4-Amino-3-hydroxyphenyl)propan-2-one} $$ This remains theoretical, requiring validation.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(4-amino-3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4,10H2,1H3

InChI Key

ZSWYRRIOFCUSOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

  • The synthesis often starts from substituted phenols or hydroxyacetophenones, such as 4-hydroxypropiophenone derivatives.
  • Protection of the hydroxy group is frequently employed to prevent undesired side reactions during subsequent steps.
  • Introduction of the amino group is typically achieved via nitration followed by reduction or direct amination via diazonium salt intermediates.

Preparation via Bromination and Condensation (Based on Patent US4377691A)

A notable method related to the preparation of phenylpropanone derivatives involves bromination of hydroxypropiophenone followed by condensation with nitrogen-containing nucleophiles.

Bromination Step

  • The starting material, 4'-hydroxypropiophenone, is brominated selectively at the alpha position to the carbonyl group.
  • Solvents used include methanol, ethanol, or saturated aliphatic ethers such as dioxane or tetrahydrofuran.
  • Bromine is the preferred brominating agent, used in stoichiometric or slight excess amounts.
  • The reaction is carried out at room temperature without catalysts or light irradiation to avoid ring bromination.
  • Reaction time is typically 10–30 minutes, followed by stirring for an additional 5–15 minutes.

Condensation Step

  • After bromination, 4-benzylpyridine is added to the reaction mixture.
  • The mixture is refluxed in methanol and/or ethanol for 3–6 hours at 60–90 °C.
  • This step forms a ketone intermediate with a pyridinium bromide moiety.

Catalytic Reduction

  • The condensation product undergoes catalytic hydrogenation to reduce the pyridinium salt to the corresponding amine derivative.
  • The final product, ifenprodil (a related compound), is obtained in high yield and purity.

Note: Although this patent focuses on related compounds, the methodology of selective alpha-bromination and subsequent amination is relevant for synthesizing amino-hydroxyphenyl propanones, including 1-(4-amino-3-hydroxyphenyl)propan-2-one.

Amination via Diazonium Salt Intermediate (Based on Patent US6124504A)

A direct approach to introduce the amino group on hydroxy-substituted phenyl rings involves diazotization and coupling reactions:

Preparation of Diazonium Salt

  • Aniline is diazotized in acidic aqueous solution at low temperature (5–10 °C).
  • The diazonium salt solution is then reacted with phenol derivatives under alkaline conditions.

Coupling and Reduction

  • The reaction with phenols yields azo compounds, which can be subsequently reduced to yield 4-hydroxyanilines.
  • Reduction methods include catalytic hydrogenation or chemical reducing agents.
  • This process enables the preparation of 4-hydroxyaniline derivatives with high purity and yield.

This method provides a pathway to 4-amino-3-hydroxyphenyl derivatives by careful selection of phenol substrates and reduction conditions.

Summary Table of Preparation Methods

Method Key Steps Starting Materials Reaction Conditions Notes
Bromination + Condensation + Reduction Alpha-bromination of 4'-hydroxypropiophenone, condensation with 4-benzylpyridine, catalytic hydrogenation 4'-Hydroxypropiophenone, bromine, 4-benzylpyridine Room temp bromination; reflux condensation in methanol/ethanol; catalytic reduction High yield; avoids ring bromination; used for related compounds
Diazonium Salt Coupling + Reduction Diazotization of aniline, coupling with phenol, reduction of azo to amino compound Aniline, phenol derivatives Low temp diazotization; alkaline coupling; chemical or catalytic reduction Effective for 4-hydroxyaniline derivatives
Nitration + Reduction (Inferred) Nitration of hydroxyacetophenone, reduction of nitro to amino 4-Hydroxypropiophenone Controlled nitration; catalytic or chemical reduction Classical aromatic amine synthesis route
Enzymatic Transamination Transaminase-catalyzed amination of ketone Ketone substrate, amine donor Mild aqueous conditions, pH ~7.5, 30 °C, several hours Stereoselective; mild conditions; potential for chiral amine synthesis

Research Findings and Notes

  • Selective bromination in solvents such as methanol, ethanol, or dioxane prevents undesired ring bromination and favors alpha-position bromination.
  • The condensation with nitrogen heterocycles like 4-benzylpyridine facilitates the introduction of amino functionality after reduction.
  • Diazonium salt chemistry is a classical and reliable method to synthesize hydroxyanilines, which can be precursors to the target compound.
  • Enzymatic methods offer stereoselectivity and mild reaction conditions, which are advantageous for pharmaceutical applications.
  • The molecular formula of 1-(4-amino-3-hydroxyphenyl)propan-2-one is C9H11NO2, with a molecular weight of 165.19 g/mol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-amino-3-hydroxybenzaldehyde.

    Reduction: Formation of 1-(4-amino-3-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of various amides and esters.

Scientific Research Applications

1-(4-Amino-3-hydroxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the amino and hydroxyl groups.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-(4-Amino-3-hydroxyphenyl)propan-2-one and related compounds are analyzed below. Key factors include substituent positions, electronic effects, and physical properties.

Positional Isomers

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
1-(4-Amino-3-hydroxyphenyl)propan-2-one C₉H₁₁NO₂ 165.19 4-NH₂, 3-OH Polar, potential H-bond donor/acceptor; inferred antimicrobial applications based on benzofuran derivatives .
1-(4-Amino-2-hydroxyphenyl)propan-1-one (CAS 83294-23-9) C₉H₁₁NO₂ 165.19 4-NH₂, 2-OH Positional isomer; altered H-bonding patterns may affect crystallinity and solubility. Used in pharmaceutical intermediates .
1-(3-Amino-4-hydroxyphenyl)ethanone (HCl salt) C₈H₉NO₂·HCl 187.63 3-NH₂, 4-OH Ethanone backbone; higher melting point (>250°C) due to HCl salt formation; applications in dye synthesis .

Key Insight: The position of hydroxyl and amino groups significantly impacts hydrogen-bonding networks. For example, meta-hydroxyl groups (as in the target compound) may enhance intermolecular interactions compared to ortho-substituted analogs .

Substituent Variations

Compound Name Molecular Formula Substituents Key Differences
1-(4-Hydroxyphenyl)-2-methylpropan-1-one C₁₀H₁₂O₂ 4-OH, 2-CH₃ Lacks amino group; methyl substituent increases hydrophobicity. Used in fragrance intermediates .
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C₁₀H₁₁FO₂ 4-F, 3-OCH₃ Electronegative F and methoxy groups alter electronic density; predicted boiling point 260.8°C .
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one C₁₀H₁₀O₄ Acetyl group at 4-OH Forms benzofurans under microwave irradiation; exhibits green coloration with FeCl₃ (phenolic -OH present) .

Key Insight: Replacement of -NH₂ with nonpolar groups (e.g., -CH₃) reduces solubility in polar solvents. Electronegative substituents (e.g., -F) enhance stability but may limit reactivity in nucleophilic environments .

Chain Length and Functional Group Modifications

Compound Name Molecular Formula Backbone Structure Functional Groups
1-(4-Amino-3-hydroxyphenyl)-4-oxo-1-butanoic acid C₁₀H₁₁NO₅ Butanone + carboxylic acid Enhanced acidity (COOH); potential for chelation or salt formation .
5-Acetyl-6-hydroxy-3-methylbenzofuran C₁₁H₁₀O₃ Benzofuran ring Derived from propan-2-one precursors; exhibits antimicrobial activity .

Key Insight : Elongated carbon chains or additional functional groups (e.g., carboxylic acids) broaden applications in coordination chemistry or drug design .

Structural and Crystallographic Considerations

Hydrogen-bonding patterns in 1-(4-Amino-3-hydroxyphenyl)propan-2-one are expected to differ from analogs due to the meta-hydroxyl group. For example, in 1-(4-Amino-2-hydroxyphenyl)propan-1-one, the ortho-hydroxyl group may form intramolecular H-bonds with the ketone, reducing intermolecular interactions . Crystallographic software like OLEX2 and SHELXL are critical for resolving such structural nuances .

Biological Activity

1-(4-Amino-3-hydroxyphenyl)propan-2-one, also known as 4-amino-3-hydroxyphenylacetone, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group and a ketone moiety, which are crucial for its biological activity. The presence of the hydroxyl (-OH) and amino (-NH2) groups allows for strong intermolecular interactions, such as hydrogen bonding, which can enhance its reactivity with biological targets.

The biological activity of 1-(4-Amino-3-hydroxyphenyl)propan-2-one is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : The hydroxyl and amino groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.
  • Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, including drug-resistant strains.

Biological Activities

  • Antimicrobial Activity :
    • Research has shown that derivatives of 1-(4-Amino-3-hydroxyphenyl)propan-2-one possess significant antimicrobial properties. For instance, a study reported that certain synthesized derivatives demonstrated activity against Staphylococcus aureus and Enterococcus faecalis, with varying degrees of effectiveness depending on structural modifications .
    • Table 1 summarizes the antimicrobial efficacy of selected derivatives against common pathogens.
    CompoundPathogenMinimum Inhibitory Concentration (MIC)
    2S. aureus>64 µg/mL
    4E. faecalis>64 µg/mL
    5Candida aurisNo activity
  • Antioxidant Activity :
    • The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicated that it effectively reduces oxidative stress markers in vitro .
  • Anticancer Activity :
    • Some studies have explored the anticancer properties of related compounds. For example, derivatives were tested against human cancer cell lines (U-87 glioblastoma and MDA-MB-231 breast cancer), showing promising cytotoxic effects .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Derivatives :
    • A study synthesized a series of amino acid derivatives incorporating the 4-hydroxyphenyl moiety. These compounds were screened against multidrug-resistant pathogens, revealing that modifications significantly influenced their antimicrobial efficacy .
  • Antioxidant Properties in Biological Models :
    • Another research effort focused on evaluating the antioxidant capacity of 1-(4-Amino-3-hydroxyphenyl)propan-2-one in cellular models exposed to oxidative stress. The findings highlighted its potential as a therapeutic agent in preventing oxidative damage .

Q & A

Basic: What synthetic methodologies are employed for 1-(4-Amino-3-hydroxyphenyl)propan-2-one, and how is structural confirmation achieved?

The compound is typically synthesized via Claisen-Schmidt condensation, where para-hydroxyacetophenone derivatives react with substituted aldehydes in alkaline ethanol. For structural analogs (e.g., (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one), ethanol and aqueous NaOH at room temperature are used to facilitate enolate formation and subsequent aldol addition . Structural confirmation relies on:

  • Mass spectrometry (MS) and FT-IR for functional group identification.
  • 1D NMR (¹H, ¹³C-APT) to resolve aromatic protons, hydroxyl/amino groups, and ketone carbonyl signals.
  • Microanalysis (elemental composition) to validate purity .

Basic: How are key physicochemical properties (e.g., pKa, solubility) experimentally determined for this compound?

Predicted properties can be derived from analogs:

  • pKa : Estimated via computational tools (e.g., ~9.77 for 1-(3,4-dihydroxyphenyl)propan-2-one) using acid-base titration or potentiometric methods .
  • Solubility : Measured via shake-flask method in polar (DMSO, ethanol) and aqueous buffers (pH 7.4).
  • Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess melting points and decomposition .

Basic: What crystallographic techniques are used for structural determination?

Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 software is standard. SHELXL refines small-molecule structures using least-squares minimization, while OLEX2 integrates solution, refinement, and visualization workflows. Hydrogen bonding networks are analyzed via graph set analysis to classify motifs (e.g., chains, rings) .

Advanced: How do computational methods (DFT, AIM) elucidate electronic and intermolecular interactions?

  • Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to predict reactivity .
  • Atoms-in-Molecules (AIM) theory identifies critical bond paths and bond critical points (BCPs) for hydrogen bonds, quantifying interaction strengths (e.g., electron density at BCPs > 0.02 a.u. confirms H-bonding) .

Advanced: How are contradictions in spectroscopic or crystallographic data resolved?

Discrepancies (e.g., unexpected NMR shifts or unit cell parameters) require:

  • Validation tools : CheckCIF for crystallographic data outliers (e.g., ADDSYM to detect missed symmetry) .
  • Multi-method cross-validation : Pair SCXRD with solid-state NMR or powder XRD to confirm phase purity .
  • Dynamic NMR experiments to probe conformational exchange in solution .

Advanced: What strategies optimize hydrogen bonding in crystal engineering?

  • Functional group positioning : The 4-amino-3-hydroxy motif promotes donor-acceptor interactions (e.g., N–H⋯O, O–H⋯O).
  • Graph set analysis : Classify motifs like D(2,2)\text{D}(2,2) for dimeric chains or R22(8)\text{R}_2^2(8) for cyclic tetramers .
  • Co-crystallization : Introduce complementary H-bond partners (e.g., carboxylic acids) to stabilize polymorphs .

Advanced: How are reaction conditions optimized for scaled-up synthesis?

  • Solvent screening : Ethanol/water mixtures enhance yield by balancing enolate solubility and reaction rate .
  • Catalyst selection : NaOH vs. KOH comparisons for base strength and byproduct formation.
  • In situ monitoring : ReactIR or HPLC tracks intermediates to minimize side reactions (e.g., over-condensation) .

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